N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a biphenyl carboxamide core linked to a pyrimidinone moiety substituted with a cyclopropyl group.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-21-14-20(18-8-9-18)24-15-25(21)13-12-23-22(27)19-10-6-17(7-11-19)16-4-2-1-3-5-16/h1-7,10-11,14-15,18H,8-9,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPHFDFLDOTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
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Formation of the Biphenyl Intermediate: : The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst .
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Synthesis of the Pyrimidine Ring: : The pyrimidine ring can be constructed via a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
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Linking the Biphenyl and Pyrimidine Units: : The ethyl linker can be introduced through an alkylation reaction, where the biphenyl intermediate is reacted with an ethyl halide in the presence of a base.
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Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the oxopyrimidinyl moiety, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydropyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine
The compound’s structural features suggest potential pharmacological activity. It could be investigated for its efficacy as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide can be contextualized within the broader framework of 5-HT receptor ligands. Below is a comparative analysis based on structural and operational pharmacology principles outlined in serotonin receptor classification studies .
Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Primary Receptor Target | Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|---|---|
| This compound | Biphenyl carboxamide + pyrimidinone | Cyclopropyl, ethyl linker | Hypothesized: 5-HT4 | N/A | Partial agonist (inferred) |
| SB-207266 (Piboserod) | Benzofuran carboxamide | Piperazine, methylsulfonyl | 5-HT4 | 0.3–1.2 | Antagonist |
| GR-113808 | Indole carboxamide | Piperidine, methoxy | 5-HT4 | 0.2 | Antagonist |
| Cisapride | Benzamide | Piperidinyl, fluorophenyl | 5-HT4, 5-HT3 | 5-HT4: 10–50 | Agonist |
Key Observations:
Receptor Selectivity: Unlike SB-207266 and GR-113808, which are highly selective 5-HT4 antagonists, the cyclopropyl-pyrimidinone moiety in the subject compound may confer partial agonist activity, similar to older agents like cisapride but with reduced off-target effects (e.g., 5-HT3 antagonism) .
The ethyl linker between the pyrimidinone and biphenyl groups may increase conformational flexibility, favoring interactions with transmembrane helices of 5-HT4 receptors.
Functional Efficacy : Partial agonism (inferred for the subject compound) could offer therapeutic advantages in conditions requiring modulated serotonin signaling (e.g., gastrointestinal motility disorders) without overstimulation risks associated with full agonists like cisapride .
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a cyclopropyl group and a pyrimidine moiety, which contribute to its interaction with various biological targets. Its molecular formula is , with a molecular weight of approximately 295.35 g/mol. The structural complexity allows for various interactions with enzymes and receptors within biological systems.
Initial studies suggest that this compound may function as an inhibitor of specific enzymes and receptors involved in key metabolic pathways. The presence of the pyrimidine ring enhances its ability to modulate signaling pathways critical for cellular function.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.
- Receptor Modulation: It could interact with various receptors, influencing signaling cascades associated with inflammation and cancer progression.
Biological Activity
Research indicates that this compound exhibits significant biological activity in several areas:
- Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Anti-inflammatory Effects: There is evidence indicating that it may reduce inflammation by modulating cytokine production and immune cell activity.
- Neuroprotective Properties: Some findings suggest potential neuroprotective effects, possibly through the modulation of oxidative stress pathways.
Case Studies
Several studies have investigated the biological activity of related compounds or structural analogs:
- Study 1: A compound structurally similar to this compound was shown to significantly inhibit the proliferation of breast cancer cells in vitro, with IC50 values indicating potent activity at low concentrations .
- Study 2: Another study highlighted the anti-inflammatory effects of pyrimidine derivatives, demonstrating reduced levels of pro-inflammatory cytokines in animal models .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
